

Comparative Analysis of BAY 1129980 (Lupartumab Amadotin) Cross-Reactivity

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and specificity of BAY 1129980 (Lupartumab amadotin), an antibody-drug conjugate (ADC), with relevant alternatives. The information is intended to assist researchers and drug development professionals in evaluating the preclinical profile of this therapeutic candidate.

Executive Summary

BAY 1129980 is an antibody-drug conjugate comprising a fully human IgG1 monoclonal antibody (BAY 1112623) targeting the C4.4a (LYPD3) antigen, conjugated to a potent auristatin derivative (a microtubule disruptor) via a noncleavable linker.^{[1][2]} The therapeutic strategy is based on the selective delivery of the cytotoxic payload to tumor cells overexpressing C4.4a.^[3] This guide examines the binding specificity of the antibody component of BAY 1129980, a critical determinant of its therapeutic window and potential off-target toxicities.

Target Profile: C4.4a (LYPD3)

C4.4a is a glycolipid-anchored membrane protein that is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma subtype, as well as head and neck, esophageal, colon, ovarian, prostate, and breast cancers.^{[4][5]} Its expression in healthy tissues is limited, primarily found in skin keratinocytes and esophageal endothelial cells, making it a promising target for ADC-based therapies.^{[2][5]}

Binding Specificity and Cross-Reactivity of BAY 1129980

The cross-reactivity of an ADC is predominantly determined by the specificity of its monoclonal antibody component. For BAY 1129980, extensive preclinical studies have characterized the binding profile of its anti-C4.4a antibody.

Species Cross-Reactivity

The antibody component of BAY 1129980 has been shown to recognize C4.4a across different species, which is crucial for preclinical toxicology and efficacy studies in relevant animal models.

Species	Binding Affinity (Kd)	Method
Human	60 nmol/L	Not Specified
Cynomolgus Monkey	34 nmol/L	Not Specified
Murine	120 nmol/L	Not Specified

This data is derived from studies on the recombinant C4.4A protein.[\[6\]](#)[\[7\]](#)

Cellular Binding and Potency

The selectivity of BAY 1129980 is demonstrated by its differential potency against cancer cells engineered to express C4.4a versus those that do not.

Cell Line	Target Expression	EC50 (Binding)	IC50 (Potency)
hC4.4A:A549	Human C4.4a (transfected)	2.3 nmol/L	0.05 nM
mock:A549	No Target	No Binding Observed	>1,000-fold higher than target cells
NCI-H292	Endogenous C4.4a	0.04 nmol/L	0.6 nM
CHO	Murine C4.4a (transfected)	0.8 nmol/L	Not Applicable

Data from in vitro cell-based assays.[\[1\]](#)[\[6\]](#)

Epitope Specificity

The anti-C4.4a antibody in BAY 1129980 recognizes a specific epitope within the C4.4a protein, further defining its binding characteristics.

- Binding Domain: The antibody binds to the S1 domain of the C4.4a protein.[\[6\]](#)[\[7\]](#)
- No Cross-Reactivity: It does not show binding to the S2 domain of C4.4a.[\[6\]](#)[\[7\]](#)

This domain specificity is a key attribute, as it may distinguish it from other potential anti-C4.4a antibodies and influences its functional effects upon binding.

Comparison with an Alternative Approach: Non-Targeted Control ADC

A critical benchmark for evaluating the specificity of BAY 1129980 is its comparison with a non-targeted control ADC. In preclinical studies, a control ADC (which does not bind to C4.4a) was used to demonstrate that the potent cytotoxic effects of BAY 1129980 are strictly dependent on its specific binding to the C4.4a target. In vivo studies showed that the control ADC failed to inhibit tumor growth in C4.4A-positive xenograft models, in stark contrast to the dose-dependent anti-tumor efficacy of BAY 1129980.[\[6\]](#)

Experimental Protocols

The following are summaries of the key experimental protocols used to generate the cross-reactivity and specificity data for BAY 1129980.

Cellular Binding Assays (Flow Cytometry)

- Objective: To determine the binding affinity (EC50) of the anti-C4.4a antibody to cells expressing the target antigen.
- Methodology:
 - Target cells (e.g., hC4.4A:A549, NCI-H292) and control cells (mock:A549) were harvested and washed.
 - Cells were incubated with varying concentrations of the anti-C4.4a antibody (BAY 1112623).
 - Following incubation, cells were washed to remove unbound antibody.
 - A fluorescently labeled secondary antibody that binds to the primary antibody was added.
 - The fluorescence intensity of the cells, which is proportional to the amount of bound primary antibody, was measured using a flow cytometer.
 - EC50 values were calculated by plotting the fluorescence intensity against the antibody concentration and fitting the data to a sigmoidal dose-response curve.[\[6\]](#)

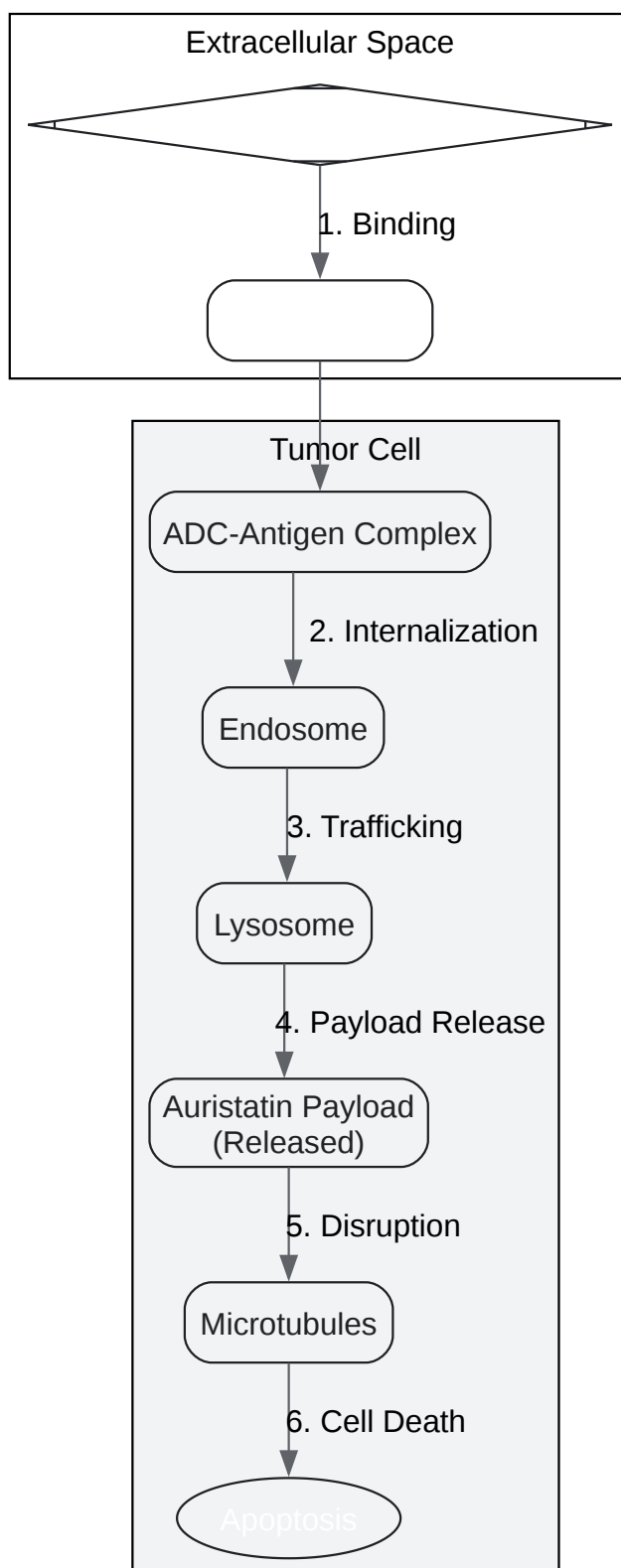
In Vitro Cytotoxicity Assays

- Objective: To measure the potency (IC50) of the full ADC (BAY 1129980) in killing target-expressing cancer cells.
- Methodology:
 - Cancer cell lines with and without C4.4a expression were seeded in 96-well plates.
 - Cells were treated with a range of concentrations of BAY 1129980 or a non-targeted control ADC.

- After a 72-hour incubation period, cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).[\[1\]](#)[\[7\]](#)
- Luminescence, which correlates with the number of viable cells, was measured.
- IC50 values were determined by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.[\[1\]](#)

Visualizing the Mechanism and Experimental Workflow

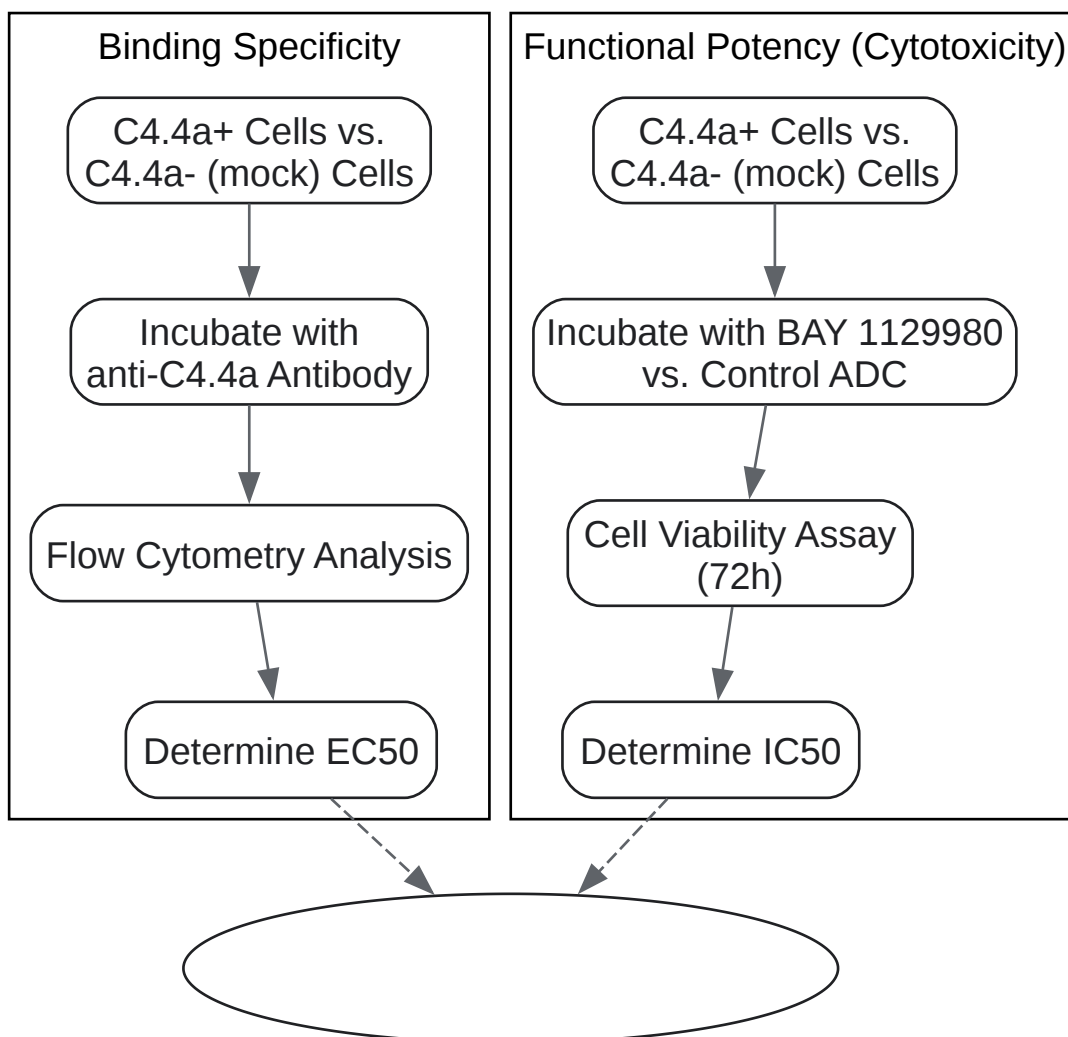
Signaling and Internalization Pathway



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Caption: Mechanism of action for BAY 1129980.

Experimental Workflow for Specificity Testing



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Caption: Workflow for assessing BAY 1129980 specificity.

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